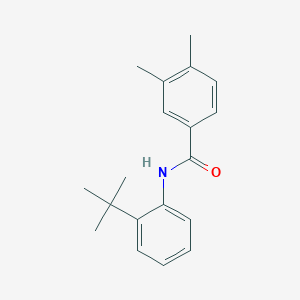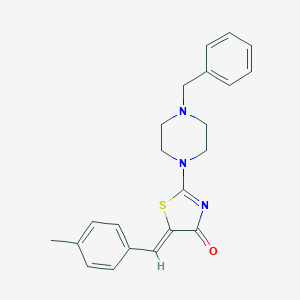
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide, commonly known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Wissenschaftliche Forschungsanwendungen
BKM120 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BKM120 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Wirkmechanismus
BKM120 inhibits the N-(2-tert-butylphenyl)-3,4-dimethylbenzamide/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a key role in cell growth, survival, and metabolism. By inhibiting this pathway, BKM120 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BKM120 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BKM120 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its potential therapeutic applications. However, BKM120 also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.
Zukünftige Richtungen
There are several future directions for research on BKM120. One area of focus is the identification of biomarkers that can predict response to BKM120 treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of BKM120. Finally, there is a need for further research on the long-term effects of BKM120 treatment, as well as its potential use in other diseases beyond cancer.
Synthesemethoden
BKM120 can be synthesized using a multistep process that involves the reaction of 2-tert-butylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid chloride to yield the final product, BKM120. The synthesis of BKM120 has been optimized to increase the yield and purity of the final product.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-15(12-14(13)2)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
InChI-Schlüssel |
BKBVZHOWKCJVNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296578.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296579.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296583.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)